molecular formula C19H34O4 B1246071 10,12-Dioxostearic acid methyl ester

10,12-Dioxostearic acid methyl ester

Cat. No.: B1246071
M. Wt: 326.5 g/mol
InChI Key: GZVMSVMXGCFKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,12-Dioxostearic acid methyl ester (methyl 10,12-dioxooctadecanoate) is a synthetic diketo fatty acid methyl ester with the molecular formula C₁₉H₃₄O₄ (molecular weight: 326.5 g/mol). It is prepared via a NaNH₂-assisted condensation of 2-octanone and dimethyl sebacate, yielding a copper salt derivative that crystallizes from methanol (melting point: 87–88°C) . The compound’s boiling point is reported as 190–205°C at 300 μm . Its structure features two keto groups at positions 10 and 12 on an 18-carbon chain, distinguishing it from simpler fatty acid esters.

Primary applications include its use as a synthetic precursor in organic chemistry, particularly in photochemical studies, where its diketone functionality enables unique reactivity patterns .

Properties

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 10,12-dioxooctadecanoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-10-13-17(20)16-18(21)14-11-8-6-7-9-12-15-19(22)23-2/h3-16H2,1-2H3

InChI Key

GZVMSVMXGCFKII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)CCCCCCCCC(=O)OC

Synonyms

methyl 10,12-dioxostearate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 10,12-dioxostearic acid methyl ester:

Compound Name Molecular Formula Key Features Applications/Reactivity Source
10,12-Dioxostearic acid methyl ester C₁₉H₃₄O₄ 18-carbon chain, diketone (positions 10,12) Synthetic precursor, photochemical studies
12-Oxo-labda-8(17),13E-dien-19-oic acid methyl ester Not specified Diterpenoid ester, keto group at position 12 Natural resin component, GC-MS analysis
3-Oxohexanoic acid methyl ester C₇H₁₂O₃ 6-carbon chain, keto group at position 3 Enzymatic acceptor in transaminase assays
8-O-Acetylshanzhiside methyl ester C₂₄H₃₆O₁₂ Iridoid glycoside derivative, acetylated ester Pharmacological research, reference standard

Key Differences and Implications

Chain Length and Functional Groups: 10,12-Dioxostearic acid methyl ester’s long-chain diketone structure contrasts with shorter analogs like 3-oxohexanoic acid methyl ester (6-carbon chain). The latter’s compact structure enables higher reactivity in enzymatic assays (e.g., transaminase activity rates of ~20–30 U/mg ), whereas the former’s extended chain may limit such interactions. Diterpenoid esters (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) derive from natural resins and lack the linear diketone arrangement, instead featuring cyclic or terpene backbones .

Synthesis and Stability :

  • 10,12-Dioxostearic acid methyl ester requires alkali-mediated condensation , while shorter keto esters (e.g., 2-oxobutyric acid methyl ester) are synthesized via simpler esterification .
  • The copper salt derivative of the target compound enhances isolation stability, a feature absent in most analogs .

Applications: Pharmacological intermediates: 8-O-Acetylshanzhiside methyl ester is used as a reference standard in drug development , whereas 10,12-dioxostearic acid methyl ester’s utility lies in organic synthesis. GC-MS Analysis: Linear keto esters (e.g., stearic acid methyl ester) are common in lipidomics , but the target compound’s diketone structure complicates chromatographic behavior compared to mono-keto analogs.

Research Findings and Data

Reactivity in Enzymatic Systems

  • 3-Oxohexanoic acid methyl ester exhibits moderate activity (~25 U/mg) in transaminase-mediated reactions, likely due to its accessible keto group . The dual keto groups in 10,12-dioxostearic acid methyl ester could sterically hinder similar enzymatic interactions, though experimental data is lacking.

Thermal and Chemical Stability

  • The copper salt of 10,12-dioxostearic acid methyl ester demonstrates stability up to 88°C, surpassing simpler esters like methyl palmitate (melting point: ~30°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.